Fmoc-Nva-OH
CAS No.: 135112-28-6
Cat. No.: VC21539990
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135112-28-6 |
---|---|
Molecular Formula | C20H21NO4 |
Molecular Weight | 339.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Standard InChI Key | JBIJSEUVWWLFGV-SFHVURJKSA-N |
Isomeric SMILES | CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Nomenclature
Fmoc-Nva-OH is characterized by its specific chemical identity, which includes several standardized designators and alternative names commonly used in scientific literature and commercial catalogues.
Basic Chemical Information
Fmoc-Nva-OH is formally known by its IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. It has the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol . The compound is registered with CAS number 135112-28-6 and represents an L-amino acid derivative with the Fmoc protecting group.
Alternative Nomenclature
The compound is referenced in scientific literature under various synonyms:
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Fmoc-L-norvaline
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N-Fmoc-L-norvaline
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Fmoc-Nva-OH
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Fmoc-L-2-aminovaleric acid
Chemical Identifiers
For precise identification in databases and literature, the compound has several unique identifiers:
Identifier Type | Value |
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CAS Number | 135112-28-6 |
PubChem CID | 7016885 |
InChIKey | JBIJSEUVWWLFGV-SFHVURJKSA-N |
SMILES | CCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Table 1: Chemical identifiers for Fmoc-Nva-OH
Structural Characteristics
The structure of Fmoc-Nva-OH consists of two primary components: the Fmoc protecting group and the L-norvaline amino acid residue.
Molecular Structure
Fmoc-Nva-OH features the characteristic 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus of L-norvaline. The compound maintains the (S)-stereochemistry at the α-carbon of the amino acid component . The Fmoc group consists of a fluorene ring system with a methylene bridge connecting it to a carbamate linkage that binds to the amino acid.
Functional Groups
The molecule contains several key functional groups that determine its chemical behavior:
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Carboxylic acid group (-COOH) at the C-terminus
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Carbamate linkage formed between the Fmoc group and the amino group
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Fluorene aromatic system within the protecting group
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Aliphatic side chain (propyl group) characteristic of norvaline
Stereochemistry
The compound possesses a chiral center at the α-carbon of the amino acid component, with an (S)-configuration that designates it as the L-enantiomer. This stereochemistry is critical for its application in peptide synthesis, as the chirality must be preserved throughout synthetic procedures to maintain biological activity in the final peptide products .
Physical and Chemical Properties
Understanding the physical and chemical properties of Fmoc-Nva-OH is essential for its proper handling, storage, and application in synthetic protocols.
Physical State and Appearance
Fmoc-Nva-OH typically appears as a non-combustible solid at room temperature. Its high purity commercial preparations usually meet or exceed 98% purity as determined by HPLC analysis.
Solubility Profile
The solubility characteristics of Fmoc-Nva-OH are important for its application in peptide synthesis:
Solvent | Solubility |
---|---|
DMSO | 100 mg/mL (294.65 mM; requires ultrasonic treatment) |
DMF | Readily soluble (exact values not specified) |
Water | Poorly soluble |
Table 2: Solubility profile of Fmoc-Nva-OH
Applications in Peptide Synthesis
Fmoc-Nva-OH serves as a crucial component in modern peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).
Fmoc Protection Strategy
The Fmoc group provides selective protection of the α-amino group during peptide synthesis. The key advantages of the Fmoc protection strategy include:
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Orthogonality with other protecting groups
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Mild deprotection conditions using basic reagents (typically piperidine in DMF)
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Compatibility with acid-labile side-chain protecting groups
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UV absorptivity for reaction monitoring
Synthetic Applications
In peptide synthesis workflows, Fmoc-Nva-OH is typically:
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Attached to a solid support (resin)
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Coupled with other protected amino acids through carbodiimide or similar coupling chemistries
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Subjected to Fmoc deprotection to expose the amino group for subsequent coupling reactions
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Incorporated into growing peptide chains to introduce the norvaline residue
Research Applications
Fmoc-Nva-OH has been employed in the synthesis of various bioactive peptides and peptide analogs. Notable examples include the preparation of [Nva23]26RFa(20-26), which has been reported to exhibit threefold greater potency compared to the native peptide. The incorporation of norvaline into peptide sequences can provide unique structural and functional properties that may enhance biological activity or stability.
Synthesis Methodologies
The preparation of Fmoc-Nva-OH and its incorporation into peptides involves established chemical procedures.
Solid-Phase Peptide Synthesis
In standard Fmoc-based solid-phase peptide synthesis:
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Fmoc-Nva-OH is activated using coupling reagents like HBTU, HATU, or DIC/HOBt
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The activated ester reacts with the free amino group on the resin-bound peptide
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Fmoc deprotection is achieved using 20-30% piperidine in DMF
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The process is repeated with subsequent amino acids until the desired sequence is completed
Current Research and Applications
Fmoc-Nva-OH continues to be utilized in various research applications, contributing to advancements in peptide-based therapeutics and structural biology.
Peptide Analog Development
The incorporation of norvaline into peptide sequences can result in analogs with modified properties:
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Altered hydrophobicity
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Enhanced metabolic stability
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Modified receptor binding profiles
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Improved bioavailability
Bioactive Peptide Synthesis
Research indicates that Fmoc-Nva-OH has been employed in the synthesis of bioactive peptides with potential applications in:
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Neuropeptide analogs
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Antimicrobial peptides
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Enzyme inhibitors
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Receptor modulators
Supplier | Quantity | Price (EUR) |
---|---|---|
CymitQuimica | 5g | 90.00 |
CymitQuimica | 25g | 300.00 |
Table 3: Commercial availability and pricing for Fmoc-Nva-OH (as of April 2025)
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